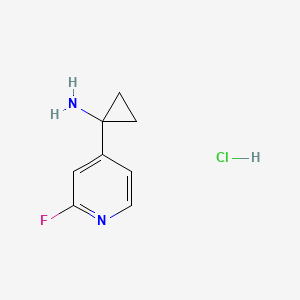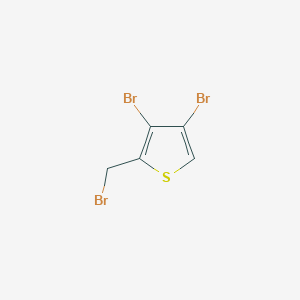![molecular formula C11H14F2N2O2 B12074385 tert-Butyl N-[3-(difluoromethyl)-2-pyridyl]carbamate CAS No. 1816284-42-0](/img/structure/B12074385.png)
tert-Butyl N-[3-(difluoromethyl)-2-pyridyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[3-(difluoromethyl)-2-pyridyl]carbamate: is a synthetic organic compound known for its applications in various fields of scientific research. This compound features a tert-butyl carbamate group attached to a pyridine ring substituted with a difluoromethyl group. Its unique structure makes it valuable in medicinal chemistry, particularly in the development of pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[3-(difluoromethyl)-2-pyridyl]carbamate typically involves the following steps:
Formation of the Pyridine Intermediate: The starting material, 3-(difluoromethyl)pyridine, is synthesized through a series of reactions involving halogenation and subsequent substitution reactions.
Carbamate Formation: The pyridine intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the tert-butyl carbamate group attached to the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: tert-Butyl N-[3-(difluoromethyl)-2-pyridyl]carbamate can undergo oxidation reactions, particularly at the difluoromethyl group, leading to the formation of carboxylic acid derivatives.
Reduction: The compound can be reduced under specific conditions to yield various reduced forms, which may have different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl N-[3-(difluoromethyl)-2-pyridyl]carbamate is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a probe to investigate enzyme mechanisms and protein-ligand interactions.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is a candidate for drug development, particularly in targeting specific enzymes or receptors involved in diseases.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and other specialty chemicals. Its unique properties make it suitable for various applications, including as a precursor for more complex chemical entities.
Mecanismo De Acción
The mechanism of action of tert-Butyl N-[3-(difluoromethyl)-2-pyridyl]carbamate involves its interaction with specific molecular targets. The difluoromethyl group enhances its binding affinity to certain enzymes or receptors, modulating their activity. The carbamate group can form covalent bonds with active site residues, leading to inhibition or activation of the target protein.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl N-[3-(trifluoromethyl)-2-pyridyl]carbamate
- tert-Butyl N-[3-(methyl)-2-pyridyl]carbamate
- tert-Butyl N-[3-(chloromethyl)-2-pyridyl]carbamate
Uniqueness
tert-Butyl N-[3-(difluoromethyl)-2-pyridyl]carbamate is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive and selective in certain biological and chemical contexts compared to its analogs.
Propiedades
Número CAS |
1816284-42-0 |
|---|---|
Fórmula molecular |
C11H14F2N2O2 |
Peso molecular |
244.24 g/mol |
Nombre IUPAC |
tert-butyl N-[3-(difluoromethyl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C11H14F2N2O2/c1-11(2,3)17-10(16)15-9-7(8(12)13)5-4-6-14-9/h4-6,8H,1-3H3,(H,14,15,16) |
Clave InChI |
PPPFZHFTFCSTIT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=C(C=CC=N1)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid](/img/structure/B12074322.png)
![Furo[3,2-c]pyridine-6-methanamine](/img/structure/B12074329.png)

![2-amino-N-[1-(4-nitroanilino)-1-oxopropan-2-yl]propanamide](/img/structure/B12074339.png)

![3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate](/img/structure/B12074346.png)





![7-Pentofuranosyl-7h-tetrazolo[5,1-i]purine](/img/structure/B12074420.png)
